molecular formula C10H20ClNO2 B6211554 tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride CAS No. 2703745-36-0

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride

Cat. No. B6211554
CAS RN: 2703745-36-0
M. Wt: 221.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride (TBPAH) is a potent and selective agonist of the G-protein coupled receptor GPR55. It is a small molecule that has been used in recent years as a tool compound to study the physiological and biochemical effects of GPR55 activation. TBPAH has been found to have a variety of effects on the body, ranging from pain relief to neuroprotective properties.

Scientific Research Applications

Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride has been used in a variety of scientific research applications, including the study of GPR55 and its effects on the body. tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride has also been used to study the effects of GPR55 activation on pain, inflammation, and neuroprotection. In addition, tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride has been used to study the effects of GPR55 activation on cancer cell growth, as well as the effects of GPR55 activation on the immune system.

Mechanism of Action

Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride binds to the GPR55 receptor, activating it and leading to a variety of physiological and biochemical effects. The activation of GPR55 leads to an increase in intracellular calcium levels, which in turn activates a variety of signaling pathways and leads to the various effects of GPR55 activation.
Biochemical and Physiological Effects
tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride has been found to have a variety of biochemical and physiological effects. tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride has been found to have analgesic and anti-inflammatory effects, as well as neuroprotective effects. tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride has also been found to have effects on cancer cell growth, as well as on the immune system.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is a useful tool for studying the effects of GPR55 activation, as it is a potent and selective agonist of the GPR55 receptor. However, there are some limitations to using tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride for research. tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is not water soluble, making it difficult to use in laboratory experiments. In addition, tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is not a naturally occurring compound, making it difficult to obtain in large quantities.

Future Directions

Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride has a variety of potential applications in the future. tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride could be used to study the effects of GPR55 activation on a variety of diseases, such as cancer, inflammation, and neurodegenerative diseases. In addition, tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride could be used to develop novel therapeutics for the treatment of these diseases. tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride could also be used to study the effects of GPR55 activation on the immune system, as well as to develop novel immunotherapeutics. Finally, tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride could be used to study the effects of GPR55 activation on pain relief and analgesia.

Synthesis Methods

Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride can be synthesized via the reaction of tert-butyl 2-(3-pyrrolidinyl)acetate with hydrochloric acid. This reaction is carried out in an inert atmosphere, such as nitrogen, and at room temperature. The reaction proceeds in two steps, first forming the hydrochloride salt of the tert-butyl 2-(3-pyrrolidinyl)acetate, and then the pyrrolidine ring is formed. The hydrochloride salt is then isolated and purified via column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride involves the reaction of tert-butyl 2-bromoacetate with (3S)-pyrrolidin-3-amine in the presence of a base to form tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "tert-butyl 2-bromoacetate", "(3S)-pyrrolidin-3-amine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: tert-butyl 2-bromoacetate is reacted with (3S)-pyrrolidin-3-amine in the presence of a base to form tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate.", "Step 2: tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate is reacted with hydrochloric acid to form tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride." ] }

CAS RN

2703745-36-0

Product Name

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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